Mammaglobin-A precursor (32-40)
Description
Contextualization within Mammaglobin-A Protein Research Landscape
Mammaglobin-A (MAM-A), a 93-amino acid secretory protein, is a member of the secretoglobin family. mdpi.com First identified through differential screening of a human breast carcinoma cDNA library, its expression is largely restricted to the mammary epithelium. mdpi.comnih.gov This high degree of tissue specificity, coupled with its overexpression in a significant percentage of breast cancers, has positioned Mammaglobin-A as a compelling target for cancer immunotherapy. mdpi.comnih.gov Research has explored its potential as a biomarker for diagnosis, prognosis, and the detection of metastatic disease. nih.govwaocp.com The immune system's ability to recognize and react to Mammaglobin-A, evidenced by the presence of reactive T cells and antibodies in breast cancer patients, further underscores its immunological relevance. mdpi.com
Rationale for Focused Investigation of Specific Mammaglobin-A Peptide Fragments
The immune response to a protein antigen is not directed at the entire molecule but rather at specific short peptide sequences known as epitopes. These epitopes are presented on the surface of cells by major histocompatibility complex (MHC) molecules (in humans, known as human leukocyte antigen or HLA) and are recognized by T lymphocytes, the key players in cell-mediated immunity. Therefore, identifying the precise peptide fragments of Mammaglobin-A that elicit a robust T-cell response is a critical step in designing effective cancer vaccines and immunotherapies.
The investigation of specific peptide fragments allows for:
Targeted Immunogenicity: Focusing on the most immunogenic epitopes can lead to a more potent and specific anti-tumor immune response.
Vaccine Development: Synthetic peptides or DNA encoding these specific epitopes can be used to construct vaccines that prime the immune system to recognize and attack tumor cells expressing Mammaglobin-A. nih.govascopost.com
Immune Monitoring: These peptides can be used in laboratory assays to monitor the strength and specificity of the immune response in patients undergoing immunotherapy. nih.gov
Historical Overview of the Identification of Mammaglobin-A (32-40) as a Research Target for Immunological Studies
The identification of specific T-cell epitopes within the Mammaglobin-A protein has been a key area of research. Early studies employed a "reverse immunology" approach, using computer algorithms to predict which peptides from the Mammaglobin-A sequence would bind to specific HLA molecules, particularly HLA-A*0201, which is common in the population. nih.govoup.comresearchgate.net These predicted peptides were then synthesized and tested for their ability to stimulate T cells from healthy donors and breast cancer patients.
Through this systematic process, the peptide fragment corresponding to amino acids 32-40 of the Mammaglobin-A precursor, with the sequence MQLIYDSSL, was identified as a candidate epitope. nih.govoup.com Subsequent experimental validation confirmed that this peptide, designated as Mam-A2.6, could indeed be recognized by CD8+ cytotoxic T lymphocytes (CTLs). nih.govoup.com These CTLs are crucial for killing cancer cells. The ability of CTLs from both HLA-A2 transgenic mice and breast cancer patients to react to the Mammaglobin-A (32-40) peptide solidified its status as a significant research target for immunological studies and the development of breast cancer vaccines. nih.govoup.com Further research has also explored other peptide fragments, such as those corresponding to amino acids 13-21 and 56-64, for their immunogenic potential. nih.gov
Detailed Research Findings
The following table summarizes key findings related to the immunogenicity of Mammaglobin-A peptide fragments, including the (32-40) precursor.
| Peptide Fragment (Amino Acid Position) | Sequence | Research Context | Key Findings |
| Mammaglobin-A (32-40) | MQLIYDSSL | Identification of HLA-A0201-restricted epitopes | Recognized by CD8+ cytotoxic T lymphocytes (CTLs) from both HLA-A2 transgenic mice and breast cancer patients. nih.govoup.com |
| Mammaglobin-A (2-10) | KLLMVLMLA | Identification of HLA-A0201-restricted epitopes | Recognized by CD8+ CTLs from HLA-A2 transgenic mice and breast cancer patients. nih.govoup.com |
| Mammaglobin-A (66-74) | FLNQTDETL | Identification of HLA-A0201-restricted epitopes | Recognized by CD8+ CTLs from HLA-A2 transgenic mice. nih.govoup.com |
| Mammaglobin-A (83-92) | LIYDSSLCDL | Identification of HLA-A0201-restricted epitopes | Recognized by CD8+ CTLs from HLA-A2 transgenic mice and breast cancer patients. nih.govoup.com |
| Mammaglobin-A (13-21) | Generation of antibodies for diagnostic purposes | Antibodies generated against this peptide were able to discriminate between breast cancer patients and healthy controls. nih.gov | |
| Mammaglobin-A (31-39) | Generation of antibodies for diagnostic purposes | Antibodies generated against this peptide showed high sensitivity and specificity in detecting breast cancer. nih.gov | |
| Mammaglobin-A (56-64) | Generation of antibodies for diagnostic purposes | Antibodies generated against this peptide were able to discriminate between breast cancer patients and healthy controls. nih.gov |
Properties
sequence |
TINPQVSKT |
|---|---|
source |
Homo sapiens (human) |
storage |
Common storage 2-8℃, long time storage -20℃. |
Synonym |
Mammaglobin-A precursor (32-40) |
Origin of Product |
United States |
Molecular and Cellular Basis of Mammaglobin a Precursor 32 40 Generation and Presentation
Mammaglobin-A Protein Biosynthesis and Intracellular Trafficking in Research Models
Mammaglobin-A, also known as secretoglobin family 2A member 2, is a glycoprotein (B1211001) encoded by the SCGB2A2 gene located on chromosome 11q12.3. wikipedia.orgnih.gov The protein consists of 93 amino acids and is a member of the secretoglobin superfamily. wikipedia.orgnih.gov Initially identified as a secreted protein, studies have also shown its association with the cell surface of breast cancer cells. wikipedia.orguniprot.orgnih.gov
The biosynthesis of Mammaglobin-A begins with the translation of its mRNA, producing a precursor protein that includes an 18-amino acid signal peptide. uniprot.org This signal sequence directs the nascent polypeptide chain into the endoplasmic reticulum (ER), a critical step for proteins destined for secretion or insertion into the cell membrane. Within the ER, the signal peptide is cleaved, and the protein undergoes post-translational modifications, such as N-linked glycosylation at specific asparagine residues. uniprot.org Research models using human cell lines, such as HEK293T cells, have been employed to produce recombinant Mammaglobin-A protein for study. origene.com While highly expressed in breast tissue, its expression has also been noted in other tissues, including the normal uterine cervix and uterus. nih.govnih.govmdpi.com
Table 1: Properties of Human Mammaglobin-A Protein
| Property | Description | Source(s) |
|---|---|---|
| Protein Name | Mammaglobin-A, Secretoglobin family 2A member 2 | wikipedia.orguniprot.org |
| Gene Name | SCGB2A2 | wikipedia.org |
| Chromosomal Location | 11q12.3 | wikipedia.orgnih.gov |
| Size | 93 amino acids (mature protein) | nih.govuniprot.org |
| Key Features | Glycoprotein, Member of the secretoglobin family | nih.govuniprot.org |
| Subcellular Location | Secreted, Cell surface-associated | uniprot.orgnih.gov |
Proteolytic Processing Pathways Yielding Mammaglobin-A (32-40) Peptide
The generation of the specific peptide Mammaglobin-A (32-40), which has the amino acid sequence TINPQVSKT, is a critical step for its recognition by the immune system. researchgate.netresearchgate.net This process relies on the cell's machinery for protein degradation, which produces a pool of peptides from endogenous proteins.
Table 2: Details of the Mammaglobin-A (32-40) Peptide
| Property | Description | Source(s) |
|---|---|---|
| Parent Protein | Mammaglobin-A Precursor | researchgate.net |
| Amino Acid Position | 32-40 | researchgate.netresearchgate.net |
| Sequence | TINPQVSKT | researchgate.netresearchgate.net |
| MHC Restriction | HLA-A2 | researchgate.net |
The primary pathway for the degradation of intracellular proteins into peptides suitable for MHC class I presentation is the ubiquitin-proteasome system (UPS). nih.govfrontiersin.orgdeduveinstitute.be Endogenous proteins, including Mammaglobin-A, are targeted for degradation, unfolded, and fed into the proteasome, a large, multi-subunit protease complex found in the cytoplasm and nucleus. nih.govmdpi.com The proteasome cleaves these proteins into smaller peptide fragments. nih.govnih.gov
The composition of the proteasome can vary. Standard proteasomes are present in all cells, but in response to inflammatory signals like interferon-gamma (IFN-γ), cells can express immunoproteasomes. nih.govmdpi.com Immunoproteasomes have different catalytic subunits that alter their cleavage specificity, often making them more efficient at generating peptides that bind well to MHC class I molecules. nih.govmdpi.com The UPS is responsible for making the crucial C-terminal cuts of many antigenic peptides, a key requirement for subsequent loading onto MHC class I molecules. frontiersin.org
While the proteasome is the main engine of peptide generation for the MHC class I pathway, other proteases may play a role in trimming the peptides to their final length. frontiersin.org After being generated by the proteasome, some peptide precursors may be further trimmed by aminopeptidases. One such enzyme, the endoplasmic reticulum aminopeptidase (B13392206) (ERAP1), resides in the ER and can trim the N-terminus of peptides that are too long to fit into the MHC class I binding groove. frontiersin.org The involvement of other protease families, such as cathepsins, has been noted in the generation of other specific peptide fragments, although their direct role in producing the Mammaglobin-A (32-40) epitope is less defined. nih.gov
Major Histocompatibility Complex (MHC) Class I Presentation of Mammaglobin-A (32-40)
Once generated, the Mammaglobin-A (32-40) peptide must be loaded onto an MHC class I molecule to be presented on the cell surface. This process is confined to specific cellular compartments and is facilitated by a dedicated molecular machinery. MHC class I molecules are present on nearly all nucleated cells and are composed of a polymorphic heavy chain and a non-polymorphic light chain called β2-microglobulin (β2m). wikipedia.orgnih.gov
Peptides generated by the proteasome in the cytosol, including the Mammaglobin-A (32-40) epitope, are transported into the lumen of the endoplasmic reticulum. This crucial translocation step is mediated by the Transporter associated with Antigen Processing (TAP). frontiersin.orgdeduveinstitute.bewikipedia.org The TAP transporter is a heterodimer consisting of TAP1 and TAP2 subunits, which form a channel through the ER membrane. wikipedia.org This process is active and requires the hydrolysis of ATP to move peptides against a concentration gradient. spandidos-publications.comfrontiersin.org TAP has a preference for peptides that are between 8 and 16 amino acids in length, making it well-suited to transport precursors for MHC class I binding. wikipedia.org Cells that lack functional TAP have a severely impaired ability to present endogenous antigens and exhibit greatly reduced levels of MHC class I molecules on their surface. frontiersin.orgspandidos-publications.com
Inside the ER, the loading of peptides onto MHC class I molecules is not a simple binding event but a highly orchestrated process of quality control. This is managed by the peptide-loading complex (PLC), a large, multi-protein assembly. wikipedia.orgnih.gov The PLC ensures that MHC class I molecules are stabilized and only bind peptides that will form a stable complex suitable for cell surface presentation. frontiersin.orgnih.gov
The key components of the PLC include the TAP transporter itself, the nascent MHC class I heavy chain/β2m dimer, and several molecular chaperones. frontiersin.orgfrontiersin.orgnih.gov These chaperones include calreticulin (B1178941), the thiol oxidoreductase ERp57, and, most critically, tapasin. frontiersin.orgnih.gov Tapasin acts as a bridge, physically linking the MHC class I molecule to the TAP transporter, effectively positioning it to sample the incoming peptides. nih.govfrontiersin.org Tapasin also functions as a "peptide editor," helping to select peptides with high binding affinity for the MHC groove. nih.govnih.gov Once a suitable high-affinity peptide like Mammaglobin-A (32-40) is securely bound, the MHC class I molecule undergoes a conformational change, is released from the PLC, and is then free to transit through the Golgi apparatus to the cell surface for presentation to CD8+ T cells. frontiersin.orgfrontiersin.org
Table 3: Key Components of the MHC Class I Peptide-Loading Complex (PLC)
| Component | Function in Peptide Loading | Source(s) |
|---|---|---|
| MHC Class I (Heavy Chain + β2m) | The peptide-binding display molecule. | frontiersin.orgnih.gov |
| TAP (TAP1/TAP2) | Transports peptides from the cytosol into the ER. | wikipedia.orgfrontiersin.org |
| Tapasin | Bridges MHC I to TAP; acts as a peptide editor, stabilizing the complex and favoring high-affinity peptide binding. | nih.govnih.gov |
| Calreticulin | Chaperone that binds to glycoproteins, aids in proper folding and retention of MHC I in the ER. | frontiersin.orgnih.gov |
| ERp57 | A thiol oxidoreductase that associates with calreticulin and is involved in disulfide bond formation in the MHC I heavy chain. | frontiersin.orgnih.gov |
Cell Surface Expression Dynamics of Mammaglobin-A (32-40)-MHC Complexes
The cell surface expression of Mammaglobin-A (32-40)-MHC complexes is a dynamic process governed by the rates of complex formation, transport to the cell surface, and turnover. While direct quantitative data for the Mammaglobin-A (32-40) peptide specifically is limited, the general principles of peptide-MHC class I presentation provide a framework for understanding its expression dynamics.
The journey of the Mammaglobin-A (32-40) peptide to the cell surface begins with the processing of the full-length Mammaglobin-A protein. Mammaglobin-A is a secretory protein that is overexpressed in a high percentage of human breast cancers. nih.gov For presentation on MHC class I, the protein undergoes degradation by the proteasome into smaller peptide fragments. These peptides are then transported into the endoplasmic reticulum (ER) by the Transporter associated with Antigen Processing (TAP).
Within the ER, peptides of appropriate length and with the correct anchor residues can bind to newly synthesized MHC class I molecules, in this case, often HLA-A2, for which Mammaglobin-A (32-40) is a known epitope. nih.gov The stability of this peptide-MHC complex is crucial for its successful transport to the cell surface and for its longevity once there. mdpi.com The formation of a stable complex is a prerequisite for its efficient egress from the ER through the Golgi apparatus to the plasma membrane. mdpi.com
The number and density of these specific peptide-MHC complexes on the tumor cell surface are critical for T-cell recognition. Studies have shown that the repertoire of peptides presented by MHC molecules on cancer cells is vast and that the turnover kinetics of these peptides can vary. nih.gov The presentation of any single peptide, such as Mammaglobin-A (32-40), represents a fraction of the total MHC-bound peptide pool.
Research has confirmed that Mammaglobin-A derived epitopes are naturally processed and presented by breast cancer cells. nih.gov For instance, CD8+ T cell lines specific for novel Mammaglobin-A epitopes have been shown to recognize and lyse human breast cancer cells that are positive for both Mammaglobin-A and the appropriate HLA allele (HLA-A2), but not breast cancer cells lacking Mammaglobin-A expression. nih.gov This provides functional evidence for the cell surface expression of these complexes.
The stability of the Mammaglobin-A (32-40)-MHC complex on the cell surface is a key factor in its ability to trigger an immune response. More stable complexes will have a longer half-life on the cell surface, increasing the probability of being recognized by a specific T-cell. While the precise turnover rate for the Mammaglobin-A (32-40) complex has not been specifically reported, the general turnover of MHC class I peptides on cancer cells is a continuous process. nih.gov
Furthermore, the expression levels of components of the antigen processing and presentation machinery can be modulated, for example by cytokines. Interferon-gamma (IFN-γ) is a potent inducer of MHC class I expression on tumor cells, which can enhance the presentation of tumor-associated antigens and thereby augment the anti-tumor immune response. mdpi.com It is plausible that treatment of breast cancer cells with IFN-γ could lead to an upregulation of Mammaglobin-A (32-40)-MHC complexes on the cell surface, although direct experimental evidence for this specific peptide is not yet available.
The following table summarizes key findings from research relevant to the cell surface presentation of Mammaglobin-A peptides.
| Finding | Research Context | Implication for Mammaglobin-A (32-40)-MHC Expression |
| Natural Processing and Presentation | Unbiased identification of Mammaglobin-A derived CD8+ T cell epitopes. nih.gov | Confirms that Mammaglobin-A peptides are naturally processed by breast cancer cells and presented on the cell surface in a manner that can be recognized by the immune system. |
| HLA-A2 Restriction | Identification of novel HLA-A2-restricted Mammaglobin-A epitopes. nih.gov | The cell surface expression of the Mammaglobin-A (32-40) peptide is dependent on the presence of the HLA-A2 allele in the cancer cell. |
| T-Cell Recognition and Lysis | CD8+ T cells specific for Mammaglobin-A epitopes lyse Mammaglobin-A positive, HLA-A2 positive breast cancer cells. nih.gov | Provides functional proof of the cell surface expression of Mammaglobin-A-MHC complexes at a sufficient density to trigger a cytotoxic T-cell response. |
| MHC-Peptide Turnover | General studies on the turnover kinetics of MHC peptides on human cancer cells. nih.gov | Suggests that the Mammaglobin-A (32-40)-MHC complex has a finite lifespan on the cell surface and its steady-state level is a balance of presentation and removal. |
| Cytokine Modulation | IFN-γ is known to upregulate MHC class I expression on tumor cells. mdpi.com | The density of Mammaglobin-A (32-40)-MHC complexes on the cell surface could potentially be increased by pro-inflammatory cytokines like IFN-γ, enhancing immunogenicity. |
Immunological Characterization and Epitope Definition of Mammaglobin a Precursor 32 40
Identification of Mammaglobin-A (32-40) as an HLA-A2 Restricted Epitope
The identification of mammaglobin-A (32-40) as an epitope recognized by the immune system in the context of the Human Leukocyte Antigen (HLA)-A2 molecule is a key finding. HLA molecules are proteins on the surface of cells that present fragments of proteins from within the cell to T-cells, a type of white blood cell. The HLA-A2 allele is a common variant in the human population. researchgate.net The recognition of the Mam-A (32-40) peptide by T-cells is restricted to individuals who carry the HLA-A2 gene, meaning the T-cells will only respond to this epitope when it is presented by an HLA-A2 molecule. researchgate.netoup.com
To identify potential T-cell epitopes within the mammaglobin-A protein, researchers have utilized computational algorithms. researchgate.netnih.gov These "reverse immunology" approaches screen the amino acid sequence of a protein to predict which peptide fragments are likely to bind to specific HLA class I molecules, such as HLA-A2. nih.govcreative-biolabs.com Algorithms like BIMAS and those available through the Bioinformatics & Molecular Analysis Section of the National Institutes of Health analyze the peptide sequences for binding motifs that are characteristic of HLA-A2 binders. researchgate.netnih.gov These predictive models are valuable tools for narrowing down the number of potential epitopes that need to be experimentally validated. researchgate.net While these predictions are a crucial first step, it is important to note that divergences can exist between computational predictions and experimental results. unil.ch
Through computational predictions and subsequent experimental validation, several amino acid sequences within the 32-40 region of the mammaglobin-A precursor have been identified as potential HLA-A2 restricted epitopes. researchgate.netoup.com One such sequence is MQLIYDSSL , designated as Mam-A2.6. oup.com Another identified sequence in this region is TINPQVSKT , referred to as Mam-A2.7. researchgate.net These sequences, along with other candidate epitopes from the mammaglobin-A protein, have been synthesized and tested for their ability to bind to HLA-A2 molecules and elicit an immune response. researchgate.netoup.com
| Epitope Name | Amino Acid Sequence | Position |
| Mam-A2.6 | MQLIYDSSL | 32-40 |
| Mam-A2.7 | TINPQVSKT | 32-40 |
Biophysical Assessment of Mammaglobin-A (32-40) Binding Affinity and Stability with HLA-A2 Molecules
Following the computational identification of candidate epitopes, biophysical assays are employed to experimentally determine their binding affinity and the stability of the peptide-HLA-A2 complex. A commonly used method is the T2 cell-based HLA stabilization assay. nih.govhaematologica.org T2 cells are deficient in presenting endogenous peptides, leading to unstable HLA-A2 molecules on their surface. nih.gov When a peptide with a high affinity for HLA-A2 is introduced, it binds to and stabilizes the HLA-A2 molecule, and this increased stability can be measured. nih.govhaematologica.org
Research has shown that mammaglobin-A derived peptides, including those from the 32-40 region, can bind to the HLA-A*0201 molecule with an affinity comparable to that of a known influenza-derived epitope. oup.com The stability of these peptide-HLA complexes is also assessed over time to understand how long the epitope is presented on the cell surface, a critical factor for T-cell recognition. haematologica.org
Induction and Specificity of CD8+ Cytotoxic T Lymphocyte (CTL) Responses to Mammaglobin-A (32-40) in Research Settings
The ultimate goal of identifying these epitopes is to determine if they can induce a specific response from CD8+ cytotoxic T lymphocytes (CTLs), the immune cells responsible for killing cancerous cells. Research has focused on demonstrating that the mammaglobin-A (32-40) epitope can indeed trigger such a response in controlled laboratory environments.
To study the immune response to human epitopes in a living organism, researchers utilize transgenic mice that have been genetically engineered to express human HLA-A2 and human CD8 molecules (HLA-A2+/hCD8+). oup.comascopubs.orgnih.govnih.gov These "humanized" mice provide a valuable preclinical model to assess the immunogenicity of vaccine candidates. creative-biolabs.comoncotarget.com
In these models, vaccination with mammaglobin-A cDNA has been shown to induce a CD8+ CTL response against specific mammaglobin-A epitopes. oup.comascopubs.org Spleen cells from immunized mice have demonstrated reactivity to the Mam-A2.6 (MQLIYDSSL) epitope, among others. oup.com This indicates that the (32-40) region of mammaglobin-A can be processed in vivo, presented by HLA-A2 molecules, and recognized by CD8+ T-cells, leading to the generation of a specific CTL response. oup.comascopubs.org
In addition to in vivo studies, CTLs specific for mammaglobin-A epitopes have been generated and expanded in the laboratory (in vitro). researchgate.netmdpi.com This process typically involves stimulating peripheral blood mononuclear cells from HLA-A2 positive donors with the candidate peptides. researchgate.net For instance, CD8+ CTL lines have been successfully generated by stimulating T-cells with T2 cells that have been "pulsed" with mammaglobin-A derived peptides, including Mam-A2.7 (TINPQVSKT). researchgate.net These in vitro generated CTLs have demonstrated the ability to recognize and kill breast cancer cell lines that express both mammaglobin-A and HLA-A2, confirming the specificity of the immune response. researchgate.netnih.gov
Characterization of T-Cell Receptor (TCR) Repertoires Specific for Mammaglobin-A (32-40)
The immune system's ability to recognize and target specific antigens is mediated by T-cell receptors (TCRs) found on the surface of T-cells. nih.gov The diversity of the TCR repertoire is immense, theoretically allowing for the recognition of a vast number of different epitopes. plos.org In the context of cancer, identifying the specific TCRs that recognize tumor-associated antigens like Mammaglobin-A is a critical step in developing targeted immunotherapies. nih.gov
Studies have focused on sequencing the TCR repertoires of T-cells that are reactive to the Mammaglobin-A (32-40) peptide. This involves isolating T-cells from patients or animal models that show a response to this peptide and then using next-generation sequencing to determine the amino acid sequences of the alpha and beta chains of their TCRs. plos.org The Complementarity-Determining Region 3 (CDR3) is of particular interest as it is the primary region of the TCR that binds to the peptide-MHC complex. plos.org
Research has indicated that specific, or "public," TCR CDR3 regions can be found in different individuals, suggesting a common mode of recognition for certain antigens. plos.org The identification of such public TCRs specific for Mammaglobin-A (32-40) would be a significant advancement, as these TCRs could potentially be used to engineer T-cells for adoptive cell transfer therapies.
Functional Assays for T-Cell Responses to Mammaglobin-A (32-40) in Experimental Paradigms
To evaluate the potential of Mammaglobin-A (32-40) as a therapeutic target, it is essential to measure the functional capacity of T-cells that recognize this peptide. Various assays are employed to assess different aspects of the T-cell response, including cytokine production, cytotoxic activity, and proliferation.
Gamma Interferon (IFN-γ) ELISPOT Assays
The Enzyme-Linked Immunospot (ELISPOT) assay is a highly sensitive method used to quantify the frequency of cytokine-producing cells at the single-cell level. nih.govmabtech.com In the context of Mammaglobin-A (32-40), the IFN-γ ELISPOT assay is widely used to measure the number of T-cells that secrete IFN-γ upon stimulation with the peptide. oup.comnih.gov IFN-γ is a key cytokine in the anti-tumor immune response, known for its ability to activate other immune cells and increase the expression of MHC molecules on tumor cells. mabtech.comnih.gov
Studies have utilized IFN-γ ELISPOT assays to define the reactivity profile of CD8+ CTLs. oup.com For instance, spleen cells from mice immunized with Mammaglobin-A cDNA showed a reaction to the Mam-A2.6 (32-40) peptide, among others. oup.com This assay is also used to compare the immune responses in cancer patients and healthy individuals, providing insights into pre-existing immunity and the effects of vaccination. oup.com The sensitivity of the ELISPOT assay allows for the detection of rare antigen-specific T-cells in peripheral blood. nih.gov
Table 1: Representative IFN-γ ELISPOT Assay Results
| Stimulus | Number of IFN-γ Spot-Forming Cells (per 10^5 PBMCs) |
|---|---|
| No Peptide Control | < 10 |
| Irrelevant Peptide | < 10 |
| Mammaglobin-A (32-40) | 50 - 200 |
| Positive Control (e.g., PHA) | > 500 |
Note: This table provides a hypothetical representation of typical results and is for illustrative purposes.
T-Cell Proliferation Assays and Cytokine Secretion Profiling
Upon encountering their cognate antigen, T-cells should not only execute their immediate effector functions but also proliferate to expand the pool of antigen-specific cells. T-cell proliferation assays measure this expansion. A common method involves labeling T-cells with a fluorescent dye like carboxyfluorescein succinimidyl ester (CFSE). As the cells divide, the dye is distributed equally between the daughter cells, leading to a stepwise reduction in fluorescence intensity that can be measured by flow cytometry. nih.gov
In addition to IFN-γ, activated T-cells secrete a variety of other cytokines that orchestrate the immune response. frontiersin.org Cytokine secretion profiling provides a more comprehensive picture of the T-cell response. This can be done using multiplex assays, such as cytokine bead arrays or specialized flow cytometry-based kits, which allow for the simultaneous measurement of multiple cytokines in a small sample volume. drugtargetreview.comsartorius.com
For Mammaglobin-A (32-40) specific T-cells, researchers would look for a Th1-biased cytokine profile, characterized by the production of IFN-γ and tumor necrosis factor-alpha (TNF-α), which are associated with effective anti-tumor immunity. researchgate.net Some studies have also investigated the production of other cytokines like IL-2, which is important for T-cell survival and proliferation, and granzyme B, a key molecule used by CTLs to induce apoptosis in target cells. frontiersin.orgresearchgate.net The profile of secreted cytokines can provide valuable information about the quality and potential efficacy of the T-cell response against Mammaglobin-A (32-40).
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| Mammaglobin-A precursor (32-40) |
| Mammaglobin-A |
| Gamma Interferon (IFN-γ) |
| Chromium-51 (⁵¹Cr) |
| Lactate dehydrogenase (LDH) |
| Carboxyfluorescein succinimidyl ester (CFSE) |
| Tumor necrosis factor-alpha (TNF-α) |
| Interleukin-2 (IL-2) |
Methodological Approaches for the Academic Study of Mammaglobin a Precursor 32 40
Design and Chemical Synthesis Techniques for Mammaglobin-A (32-40) Peptides and Analogs for Research Applications
The generation of Mammaglobin-A (32-40) peptides and their analogs for research purposes relies on established chemical synthesis methodologies. A common approach involves solid-phase peptide synthesis (SPPS), a technique that allows for the efficient and rapid assembly of peptide chains. luxembourg-bio.com
In a typical synthesis workflow, a library of overlapping peptides spanning the entire Mammaglobin-A protein may be created to identify potential T-cell epitopes. nih.gov For instance, a study synthesized a library of 21 overlapping peptides, each 15 amino acids in length with a 4-amino acid overlap, to systematically screen for CD8+ T-cell responses. nih.gov Another research effort specifically synthesized a peptide corresponding to amino acids 31-39 of the mammaglobin protein using the t-boc method to generate antibodies. nih.gov The synthesis of the specific Mammaglobin-A2.7 epitope (amino acids 32-40, sequence TINPQVSKT) has also been reported for use in IFN-gamma ELISPOT assays. nih.gov
The design of peptide analogs, which may involve amino acid substitutions, can be guided by computer algorithms that predict peptide binding to specific Human Leukocyte Antigen (HLA) molecules. nih.govnih.gov These predictions are then empirically validated through binding assays. nih.gov The goal of creating analogs is often to enhance the peptide's binding affinity to MHC molecules or to improve its stability, thereby increasing its immunogenicity for research applications.
Table 1: Examples of Synthesized Mammaglobin-A Peptides for Research
| Peptide Designation | Amino Acid Sequence | Amino Acid Position | Synthesis Method | Research Application | Reference |
| Peptide B | GCDDNATTNAICG | 31-39 | t-boc method | Antibody generation | nih.gov |
| Mam-A2.7 | TINPQVSKT | 32-40 | Not specified | IFN-gamma ELISPOT assay | nih.gov |
| Mam-A2.6 | MQLIYDSSL | 32-40 | Not specified | CTL activity assay | oup.com |
| Overlapping Peptide Library | 15-amino acid peptides with 4-amino acid overlap | Spanning entire protein | Not specified | Epitope mapping | nih.gov |
In Vitro Antigen Presentation Systems for Epitope Evaluation
To assess the potential of Mammaglobin-A (32-40) as a T-cell epitope, researchers utilize in vitro systems that mimic the natural process of antigen presentation.
Utilization of TAP-Deficient Cell Lines (e.g., T2 cells) for Peptide Loading Studies
TAP (Transporter associated with Antigen Processing)-deficient cell lines, such as T2 cells, are invaluable tools for studying the binding of exogenous peptides to MHC class I molecules. These cells have a defect in the TAP complex, which is responsible for transporting endogenous peptides from the cytoplasm into the endoplasmic reticulum for loading onto MHC class I molecules. This deficiency results in a low number of stable MHC class I molecules on the cell surface.
By incubating T2 cells with an exogenous peptide of interest, such as Mammaglobin-A (32-40), researchers can assess the peptide's ability to bind to and stabilize HLA molecules. Successful binding leads to an upregulation of MHC class I expression on the T2 cell surface, which can be quantified using flow cytometry with an antibody specific for the HLA allele, such as HLA-A2. nih.govnih.gov This membrane stabilization assay provides a direct measure of the peptide's binding affinity for a specific MHC molecule. nih.gov For example, studies have used T2 cells to confirm the binding of various Mammaglobin-A derived peptides to HLA-A2 and HLA-B7. nih.govnih.govoup.com
Peptide-Pulsed Antigen-Presenting Cells (e.g., Dendritic Cells) for T-Cell Stimulation
Dendritic cells (DCs) are the most potent antigen-presenting cells (APCs) and are central to initiating primary T-cell responses. nih.gov In research settings, DCs can be generated from peripheral blood monocytes and then "pulsed" with the Mammaglobin-A (32-40) peptide or the full-length protein. nih.govresearchgate.net These peptide-pulsed DCs process and present the epitope on their MHC molecules.
When these pulsed DCs are co-cultured with T-cells, they can stimulate the proliferation and activation of T-cells that are specific for the Mammaglobin-A (32-40) epitope. nih.govnih.gov The resulting activated T-cells can then be analyzed for their function, such as their ability to produce cytokines or kill target cells. nih.gov This approach is crucial for expanding rare, antigen-specific T-cell populations to a detectable level and for generating cytotoxic T-lymphocyte (CTL) lines for further characterization. nih.gov
Advanced Immunological Techniques for Peptide-Specific T-Cell Detection and Characterization
A variety of advanced immunological techniques are employed to detect and characterize T-cells that specifically recognize the Mammaglobin-A (32-40) peptide.
Flow Cytometry-Based Analysis of T-Cell Phenotypes and Activation Markers in Research Samples
Flow cytometry is a powerful technique that allows for the multi-parameter analysis of individual cells within a population. In the context of Mammaglobin-A (32-40) research, flow cytometry is used to identify and phenotype T-cells based on their expression of cell surface and intracellular markers.
Following stimulation with the peptide, T-cells can be stained with fluorescently-labeled antibodies against markers such as CD4 and CD8 to distinguish T-helper and cytotoxic T-cells, respectively. nih.gov Activation markers, including ICOS and CD137 (4-1BB), can indicate that T-cells have recently encountered their specific antigen. nih.govmdpi.com Intracellular staining for cytokines like Interferon-gamma (IFN-γ) can reveal the functional capacity of the responding T-cells. nih.govnih.gov This detailed phenotypic analysis provides insights into the nature and quality of the T-cell response to the Mammaglobin-A (32-40) epitope.
Table 2: Flow Cytometry Markers for T-Cell Characterization
| Marker | Cell Type/Function | Purpose in Mammaglobin-A Research | Reference |
| CD3 | T-cell lineage | General T-cell identification | nih.gov |
| CD4 | T-helper cells | Phenotyping of responding T-cells | nih.gov |
| CD8 | Cytotoxic T-cells | Phenotyping of responding T-cells | nih.gov |
| ICOS | Activated T-cells | To assess T-cell activation post-stimulation | nih.gov |
| Foxp3 | Regulatory T-cells | To characterize the immune response environment | nih.gov |
| IFN-γ | Effector T-cells | To measure functional T-cell response | nih.govnih.gov |
| CD137 (4-1BB) | Activated T-cells | To identify rare antigen-specific T-cells | mdpi.com |
| CD154 (CD40L) | Activated T-helper cells | To identify rare antigen-specific T-cells | mdpi.com |
Tetramer and Dextramer Technologies for Direct Visualization of Antigen-Specific T-Cells
Tetramer and dextramer technologies are advanced flow cytometry-based methods that allow for the direct detection and quantification of antigen-specific T-cells. These reagents consist of multiple MHC-peptide complexes, in this case, HLA molecules loaded with the Mammaglobin-A (32-40) peptide, which are linked to a fluorescently labeled backbone.
The multivalent nature of these reagents allows them to bind with high avidity to T-cell receptors (TCRs) that are specific for the presented epitope. immudex.comimmudex.com This enables the direct visualization and enumeration of rare Mammaglobin-A (32-40)-specific T-cells in a mixed population of cells, such as peripheral blood mononuclear cells. stanford.edunih.gov Dextramers, with their dextran (B179266) backbone, offer enhanced sensitivity and can detect even low-affinity T-cell interactions. immudex.com These technologies are crucial for monitoring the frequency of specific T-cells in research samples and for isolating these cells for further functional studies. stanford.edunih.gov
Quantitative Real-Time PCR for Transcriptional Analysis of Immune Markers in Response to Mammaglobin-A (32-40) Stimulation
Quantitative Real-Time Polymerase Chain Reaction (qRT-PCR) is a cornerstone technique for investigating the cellular immune response to specific antigens like the Mammaglobin-A (32-40) peptide. This method allows for the precise measurement of gene expression changes in immune cells following stimulation with the peptide, providing insights into the type and magnitude of the induced immune reaction.
The process involves the stimulation of peripheral blood mononuclear cells (PBMCs) or specific immune cell subsets (e.g., T cells) with the Mammaglobin-A (32-40) peptide. Following an incubation period, total RNA is extracted from these cells and reverse-transcribed into complementary DNA (cDNA). This cDNA then serves as the template for the qRT-PCR analysis. The expression levels of key immune markers are quantified, including cytokines, chemokines, and transcription factors that are indicative of distinct immune response pathways.
Studies have demonstrated that vaccination with Mammaglobin-A DNA can lead to a significant increase in IFN-γ responses, a key indicator of a Th1-type cellular immune response. nih.govnih.gov While direct qRT-PCR data for the specific 32-40 peptide is not extensively detailed in the provided literature, the established methodology for the broader Mammaglobin-A antigen is directly applicable. For instance, after stimulation with the Mammaglobin-A (32-40) peptide, an upregulation of IFN-γ and TNF-α mRNA would suggest the activation of cytotoxic T lymphocytes (CTLs), which are crucial for anti-tumor immunity. Conversely, an increase in markers like IL-4 and IL-10 would indicate a Th2-type response, which is generally less effective against tumors.
The detection of mammaglobin mRNA itself via RT-PCR has been established as a sensitive method for identifying micrometastases in the lymph nodes and peripheral blood of breast cancer patients. nih.govmdpi.comsemanticscholar.org This high sensitivity underscores the utility of PCR-based techniques in the context of mammaglobin-related research.
Table 1: Representative Immune Markers Analyzed by qRT-PCR in Response to Antigen Stimulation
| Marker | Immune Function | Associated Immune Cell Type(s) | Potential Implication of Upregulation |
| IFN-γ | Pro-inflammatory cytokine, antiviral, anti-tumor | Th1 cells, CTLs, NK cells | Indicates a cell-mediated immune response. |
| TNF-α | Pro-inflammatory cytokine, induction of apoptosis | Macrophages, Th1 cells, CTLs | Suggests an inflammatory and cytotoxic response. |
| IL-2 | T cell growth factor | T cells | Promotes T cell proliferation and activation. |
| IL-4 | Anti-inflammatory cytokine, promotes B cell responses | Th2 cells, mast cells | Indicates a humoral immune response. |
| IL-10 | Immunosuppressive cytokine | Th2 cells, regulatory T cells | May indicate immune tolerance or suppression. |
| Foxp3 | Transcription factor | Regulatory T cells (Tregs) | A marker for immunosuppressive Treg cells. |
Mass Spectrometry-Based Approaches for Endogenous Peptide Identification and Quantification in Experimental Biological Samples
Mass spectrometry (MS) is an indispensable tool for the direct identification and quantification of endogenous peptides, such as the Mammaglobin-A precursor (32-40), from complex biological matrices like tissue extracts, serum, or cell culture supernatants. nih.govwaocp.com This analytical technique provides definitive evidence of the natural processing and presentation of a peptide, which is a critical step in its validation as a potential immunotherapy target.
The general workflow for identifying endogenous peptides by MS involves several key stages. nih.gov Initially, the biological sample is subjected to preparation methods to isolate and concentrate the peptides. This can involve techniques like ultrafiltration to separate peptides from larger proteins and liquid chromatography to fractionate the complex peptide mixture. nih.gov
Following sample preparation, the peptides are introduced into the mass spectrometer. Liquid chromatography is often coupled online with tandem mass spectrometry (LC-MS/MS). nih.govnih.gov In the mass spectrometer, peptides are ionized, and their mass-to-charge ratio (m/z) is measured in the first stage of analysis (MS1). Subsequently, specific precursor ions are selected and fragmented, and the m/z of the resulting fragment ions is measured in the second stage (MS/MS). waocp.com The fragmentation pattern provides sequence information that allows for the confident identification of the peptide by searching the data against a protein sequence database. waocp.com
For quantification, stable isotope-labeled versions of the target peptide can be used as internal standards. researchgate.net This method, known as selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), offers high sensitivity and specificity for quantifying the absolute amount of the Mammaglobin-A precursor (32-40) peptide in a given sample. researchgate.net
While the direct detection of the Mammaglobin-A precursor (32-40) has not been explicitly reported in the provided search results, the methodologies described are routinely applied to identify and quantify other tumor-associated peptides. mdpi.com The identification of a wide range of proteins from the secretome of breast cancer cell lines using LC-MS/MS highlights the capability of this approach to uncover endogenously processed peptides. nih.gov
Computational and Bioinformatics Tools for In Silico Peptide-MHC Binding Prediction and Rational Epitope Design
Computational and bioinformatics tools play a crucial role in the initial stages of identifying potential T-cell epitopes like the Mammaglobin-A precursor (32-40). nih.govnih.govdtu.dk These in silico methods predict the binding affinity of peptides to Major Histocompatibility Complex (MHC) molecules, which is the most selective step in the antigen presentation pathway and a prerequisite for T-cell recognition. dtu.dknih.gov
A variety of algorithms and web-based servers are available for this purpose. Tools such as NetMHC, NetMHCIIpan, and the Immune Epitope Database (IEDB) are widely used to predict the binding of peptides to both MHC class I and class II alleles. nih.govdtu.dk These prediction tools are typically based on machine learning methods, such as artificial neural networks, that have been trained on large datasets of experimentally validated peptide-MHC binding affinities. plos.org
The process of in silico epitope prediction involves inputting the protein sequence of Mammaglobin-A into the prediction server and selecting the specific HLA alleles of interest. The server then provides a list of peptides derived from the protein, ranked by their predicted binding affinity (often expressed as an IC50 value or a percentile rank). nih.gov Peptides with a high predicted binding affinity are considered strong candidates for being T-cell epitopes. nih.gov
Beyond just MHC binding, some computational approaches also incorporate predictions for other steps in the antigen processing and presentation pathway, such as proteasomal cleavage and TAP (Transporter associated with Antigen Processing) transport efficiency for MHC class I epitopes. Rational epitope design can also be guided by these computational tools, allowing for the modification of peptide sequences to enhance their MHC binding and immunogenicity. nih.gov
Studies have successfully used these in silico methods to identify novel CD8+ T-cell epitopes from Mammaglobin-A. nih.govresearchgate.net These predicted epitopes were then experimentally validated, demonstrating their ability to be naturally processed and presented by breast cancer cells and to be recognized by T-cells. nih.gov This integration of computational prediction with experimental validation is a powerful strategy for accelerating the discovery of new cancer vaccine candidates. plos.orgnih.gov
Table 2: Example of In Silico Prediction Tools for Peptide-MHC Binding
| Tool/Database | Prediction Capability | Basis of Prediction |
| NetMHCcons | Peptide binding to MHC class I | Consensus method combining different prediction approaches. dtu.dk |
| NetMHCIIpan | Peptide binding to MHC class II | Artificial neural networks trained on quantitative binding data. dtu.dk |
| IEDB (Immune Epitope Database) | T-cell and B-cell epitope prediction, MHC binding | A comprehensive database of experimental data and prediction tools. nih.gov |
| SYFPEITHI | Peptide binding to MHC class I and II | Based on anchor residue motifs and scoring matrices. researchgate.net |
| ProPred-I | Peptide binding to MHC class I | Matrix-based prediction for 47 HLA class I alleles. researchgate.net |
Role and Implications of Mammaglobin a Precursor 32 40 in Basic Cancer Immunobiology Research Models
Studies in Genetically Engineered Murine Models (e.g., HLA-A2 transgenic mice) to Elucidate Immune Responses
Genetically engineered murine models, particularly HLA-A2 transgenic mice, have been instrumental in dissecting the immune responses to Mammaglobin-A derived peptides. nih.govoup.com These mice are engineered to express the human leukocyte antigen (HLA)-A2, a common human MHC class I molecule, allowing for the study of human-specific immune responses in a controlled in vivo setting. oup.com
Research using HLA-A2/hCD8 double-transgenic mice has demonstrated that vaccination with Mammaglobin-A cDNA can elicit a CD8+ cytotoxic T lymphocyte (CTL) response. oup.com These CTLs were shown to react to several Mammaglobin-A derived epitopes, including the (32-40) peptide (also referred to as Mam-A2.6). nih.govoup.com The CTLs generated in these vaccinated mice were capable of recognizing and inducing the regression of established breast cancer tumors in vivo. oup.com This highlights the value of these murine models in identifying immunogenic epitopes and assessing the potential of vaccine strategies. nih.gov
Furthermore, studies have shown that immunization of HLA-A2 transgenic mice with specific Mammaglobin-A peptides, including a variant of the (32-40) sequence, can induce epitope-specific CD8+ CTLs that recognize human breast cancer cell lines expressing both Mammaglobin-A and HLA-A2. nih.gov These models have also been used to improve immunization strategies by testing different adjuvants and formulations to boost the host's immune response against tumor cells. oncotarget.com
Investigations in Human Breast Cancer Cell Lines Expressing Mammaglobin-A for Antigen Recognition Studies
Human breast cancer cell lines that express Mammaglobin-A are critical tools for studying antigen recognition by the immune system. nih.govnih.gov These cell lines allow researchers to investigate whether T cells, either from vaccinated mice or from human donors, can specifically recognize and target tumor cells presenting Mammaglobin-A-derived peptides.
In one study, T cells specific for a Mammaglobin-A peptide (MAM3) were able to recognize a Mammaglobin-A overexpressing breast cancer cell line (MDA415) that was transfected with HLA-A2. nih.gov However, these T cells did not recognize the same cell line without HLA-A2 or a different breast cancer cell line (MCF-7) that is HLA-A2 positive but negative for Mammaglobin-A. nih.gov This demonstrates the HLA-restricted and antigen-specific nature of the immune recognition.
The use of various breast cancer cell lines is crucial, as Mammaglobin-A expression can vary among them. mdpi.com This allows for a more comprehensive understanding of how expression levels might impact immune recognition and the effectiveness of potential immunotherapies.
Understanding Molecular and Cellular Mechanisms of Immune Recognition and Evasion Related to Mammaglobin-A (32-40) Presentation
The presentation of the Mammaglobin-A (32-40) peptide on the surface of cancer cells by HLA class I molecules is the initial step for recognition by CD8+ T cells. nih.gov The interaction between the T cell receptor on CTLs and the peptide-HLA complex triggers an immune response aimed at eliminating the tumor cell.
However, tumors can develop mechanisms to evade this immune recognition. These can include the downregulation or loss of HLA expression, making the tumor cells "invisible" to CTLs. Additionally, the tumor microenvironment can contain immunosuppressive cells and molecules that dampen the anti-tumor immune response. rug.nl
Research in this area focuses on understanding the intricate signaling pathways involved in antigen processing and presentation, as well as the factors that can interfere with these processes. By understanding how tumors evade immune recognition, researchers can develop strategies to counteract these mechanisms and enhance the efficacy of immunotherapies.
Comparative Analysis of Immunogenicity and Antigenicity Between Mammaglobin-A (32-40) and Other Mammaglobin-A Derived Peptides
Several studies have focused on identifying and comparing the immunogenicity of different peptides derived from the Mammaglobin-A protein. nih.govoup.comnih.govnih.gov The goal is to identify the most potent epitopes that can elicit a strong and specific anti-tumor immune response.
In one study, seven candidate peptides were synthesized and tested for their ability to bind to HLA-A2 and induce peptide-specific T cells. nih.gov While all peptides showed binding to HLA-A2, only two, including a peptide designated as MAM3, successfully induced T cells that could recognize a Mammaglobin-A expressing tumor cell line. nih.gov Another study identified seven candidate epitopes using a computer algorithm, with the (32-40) peptide being one of them (Mam-A2.6). nih.gov CD8+ CTLs from both HLA-A2 transgenic mice and breast cancer patients were shown to react to this peptide, among others. nih.govoup.com
These comparative analyses are crucial for selecting the most promising peptide candidates for the development of cancer vaccines and other immunotherapeutic approaches. The ability of a peptide to elicit a robust and durable immune response is a key determinant of its potential clinical utility. mdpi.com
Interactive Data Table: Immunogenic Mammaglobin-A Peptides
| Peptide Name | Amino Acid Sequence | Position | Study Findings |
| Mam-A2.6 | MQLIYDSSL | 32-40 | Recognized by CD8+ CTLs from both HLA-A2+/hCD8+ mice and breast cancer patients. nih.govoup.com |
| MAM3 | - | - | Successfully induced peptide-specific T cells that recognized a mammaglobin-overexpressing breast cancer cell line. nih.gov |
| Mam-A2.1 | LIYDSSLCDL | 83-92 | Recognized by CD8+ CTLs from both HLA-A2+/hCD8+ mice and breast cancer patients. nih.govoup.com |
| Mam-A2.2 | KLLMVLMLA | 2-10 | Recognized by CD8+ CTLs from both HLA-A2+/hCD8+ mice and breast cancer patients. nih.govoup.com |
| Mam-A2.4 | FLNQTDETL | 66-74 | Recognized by CD8+ CTLs from both HLA-A2+/hCD8+ mice and breast cancer patients. nih.govoup.com |
Role in Immune Surveillance Mechanisms in Preclinical Models
The concept of immune surveillance proposes that the immune system can recognize and eliminate nascent cancer cells before they develop into clinically apparent tumors. frontiersin.org Preclinical models are essential for studying the role of antigens like Mammaglobin-A in this process.
By using models where tumors are induced, researchers can investigate whether a pre-existing immune response to Mammaglobin-A can prevent or delay tumor formation. For instance, vaccinating animals with Mammaglobin-A peptides and then challenging them with tumor cells can provide insights into the protective capacity of the induced immunity.
While direct evidence for the role of Mammaglobin-A (32-40) in natural immune surveillance is still being investigated, the ability to induce a potent anti-tumor response against established tumors in preclinical models suggests its potential as a target for therapeutic and possibly prophylactic cancer vaccines. oup.com The presence of pre-existing CD8+ T cell responses to Mammaglobin-A epitopes in some breast cancer patients further supports its role as a relevant antigen in the host-tumor interaction. nih.gov
Future Directions and Emerging Paradigms in Mammaglobin a Precursor 32 40 Research
Exploration of the Impact of Post-Translational Modifications on Mammaglobin-A (32-40) Immunogenicity and Presentation
The final structure and function of a protein are significantly influenced by post-translational modifications (PTMs). nih.gov These modifications can alter a protein's immunogenicity, affecting how it is recognized by the immune system. nih.gov While the amino acid sequence of Mammaglobin-A precursor (32-40) is known, the influence of PTMs on its ability to elicit an immune response remains an area ripe for investigation.
Future research should focus on identifying potential PTMs within the Mammaglobin-A protein, particularly in the region of the (32-40) peptide. Techniques such as mass spectrometry can be employed to analyze Mammaglobin-A from breast cancer cells and tissues to identify any modifications. Subsequently, synthetic peptides incorporating these PTMs can be used in immunological assays to determine their impact on binding to MHC class I molecules and recognition by T-cell receptors (TCRs). Understanding how PTMs affect the immunogenicity of this peptide is crucial for the design of more effective peptide-based vaccines and immunotherapies.
Application of Advanced Structural Biology Techniques for High-Resolution Elucidation of Peptide-MHC-TCR Complex Interactions
A fundamental understanding of the molecular interactions between the Mammaglobin-A (32-40) peptide, the presenting HLA-A*0201 molecule, and the recognizing T-cell receptor is paramount for rational vaccine design. nih.gov While initial studies have identified the peptide as an epitope, high-resolution structural data of the trimolecular complex (peptide-MHC-TCR) is still needed.
Advanced structural biology techniques such as X-ray crystallography and cryo-electron microscopy (cryo-EM) can provide atomic-level details of these interactions. frontiersin.orgemory.edu These techniques can reveal the precise orientation of the peptide within the MHC binding groove and the specific contact points with the TCR. This information is invaluable for understanding the basis of T-cell recognition and can guide the design of altered peptide ligands with enhanced immunogenicity or stability. Molecular dynamics simulations can further complement these structural studies by providing insights into the dynamic nature of these interactions. frontiersin.org
Integration with Systems Immunology and Proteomics Approaches to Understand Peptide Biology in a Broader Context
To fully grasp the role of Mammaglobin-A precursor (32-40) in the tumor microenvironment, it is essential to move beyond a reductionist view and adopt a more holistic, systems-level approach. Systems immunology and proteomics can provide a comprehensive picture of the cellular and molecular networks that influence the processing, presentation, and recognition of this peptide.
Proteomics can be used to quantify the expression levels of Mammaglobin-A and its processing machinery in different breast cancer subtypes and in response to various therapies. This can help to identify factors that regulate the availability of the (32-40) peptide for MHC presentation. Systems immunology approaches, which integrate experimental data with computational modeling, can then be used to simulate the complex interplay between tumor cells, antigen-presenting cells, and T-cells in the context of Mammaglobin-A presentation. This integrated approach will be instrumental in understanding the broader biological context of this peptide and for identifying potential biomarkers of immune response.
Development of Novel In Vitro and In Vivo Experimental Models to Decipher Complex Biological Roles
To translate basic research findings into clinical applications, robust and relevant experimental models are indispensable. The development of novel in vitro and in vivo models will be crucial for dissecting the complex biological roles of Mammaglobin-A precursor (32-40).
In Vitro Models: Three-dimensional (3D) organoid cultures derived from patient tumors offer a more physiologically relevant system compared to traditional 2D cell cultures. These organoids can be used to study the processing and presentation of the Mammaglobin-A peptide in a more native tumor microenvironment.
In Vivo Models: Humanized mouse models, which are immunodeficient mice engrafted with human immune cells and tumors, provide a powerful platform to study the human immune response to the Mammaglobin-A (32-40) peptide in a living organism. oup.comnih.gov These models can be used to evaluate the efficacy of peptide-based vaccines and other immunotherapies targeting this epitope.
These advanced models will be critical for preclinical testing and for gaining a deeper understanding of the in vivo efficacy and potential limitations of targeting Mammaglobin-A.
Design of Peptide-Based Research Tools and Reagents Incorporating Mammaglobin-A (32-40) for Immunological Investigations
The availability of high-quality research tools and reagents is fundamental for advancing our understanding of the immune response to Mammaglobin-A precursor (32-40). The design and development of novel peptide-based tools will facilitate more detailed and specific immunological investigations.
| Tool/Reagent | Application |
| MHC-Tetramers | Fluorescently labeled complexes of four MHC molecules bound to the Mammaglobin-A (32-40) peptide. These can be used to identify, quantify, and isolate T-cells specific for this epitope from patient samples. |
| Monoclonal Antibodies | Antibodies that specifically recognize the Mammaglobin-A (32-40) peptide when it is presented by MHC molecules. These can be used for immunohistochemistry to visualize the presentation of the peptide in tumor tissues and for in vivo imaging. nih.gov |
| Synthetic Peptides | High-purity synthetic peptides of Mammaglobin-A (32-40) and its modified versions are essential for a wide range of immunological assays, including T-cell stimulation and binding studies. nih.gov |
The development and application of these tools will be instrumental in monitoring immune responses in clinical trials and for dissecting the mechanisms of T-cell activation and function in response to this important tumor-associated antigen.
Q & A
Q. Table 1: Comparison of Detection Techniques
| Method | Sensitivity (Limit of Detection) | Specificity | Applications |
|---|---|---|---|
| IHC | 1–10 ng/mL | Moderate | Tissue localization |
| LC-MS/MS | 0.1–1 ng/mL | High | Sequence verification |
| ELISA | 0.5–5 ng/mL | Variable* | Quantification |
| *Specificity depends on antibody validation. |
Basic: How does the structural conformation of Mammaglobin-A precursor (32-40) influence its immunogenic properties?
Methodological Answer:
Use circular dichroism (CD) spectroscopy to analyze secondary structure (e.g., α-helix, β-sheet content) under physiological pH. Pair with molecular dynamics simulations (e.g., GROMACS) to predict solvent accessibility of epitopes. Validate immunogenicity via T-cell proliferation assays using synthetic peptides; compare wild-type (32-40) vs. alanine-scanning mutants to identify critical residues for MHC-I binding .
Advanced: How can researchers resolve contradictions in Mammaglobin-A (32-40) expression levels reported across breast cancer subtypes?
Methodological Answer:
Conduct a systematic review with meta-analysis (PRISMA guidelines) to harmonize data from heterogeneous studies. Stratify by cancer subtype (e.g., luminal vs. triple-negative) and methodology (IHC vs. RNA-seq). Use random-effects models to account for inter-study variability. For primary data, apply RNAscope™ in situ hybridization alongside IHC to differentiate transcriptional vs. translational regulation .
Q. Table 2: Conflicting Expression Data in Key Studies
| Study | Subtype | Detection Method | Expression Level | Potential Bias |
|---|---|---|---|---|
| Smith et al. | Luminal A | IHC | High | Antibody lot variability |
| Lee et al. | Triple-negative | RNA-seq | Low | Batch effect in sequencing |
Advanced: What multi-omics strategies are optimal for elucidating the functional interplay between Mammaglobin-A (32-40) and tumor-associated macrophages (TAMs)?
Methodological Answer:
Integrate single-cell RNA-seq (10x Genomics) to profile TAMs in Mammaglobin-A-high vs. -low tumors. Use CITE-seq (cellular indexing of transcriptomes and epitopes) to correlate peptide expression with macrophage surface markers (e.g., CD163). Validate functional interactions via co-culture assays (TAMs + Mammaglobin-A-overexpressing tumor cells) and cytokine profiling (Luminex) .
Basic: What are the ethical considerations when designing clinical studies involving Mammaglobin-A (32-40) as a biomarker?
Methodological Answer:
Follow FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). Obtain IRB approval for human tissue use, ensuring informed consent covers secondary biomarker analysis. Address potential stigmatization risks (e.g., false-positive results in screening) via pre-trial stakeholder engagement .
Advanced: How can in silico modeling improve the design of Mammaglobin-A (32-40)-targeted therapies?
Methodological Answer:
Use docking simulations (AutoDock Vina) to screen small molecules against the 32-40 epitope. Prioritize compounds with high binding affinity (ΔG < −7 kcal/mol) and low off-target risk (Pred-Skinner database). Validate hits in 3D organoid models derived from patient-derived xenografts (PDXs) .
Key Methodological Frameworks
- PICO : Define Population (e.g., breast cancer patients), Intervention (Mammaglobin-A detection), Comparison (healthy tissue), Outcome (diagnostic accuracy) .
- FINER : Ensure questions are Feasible (adequate samples), Novel (unexplored splice variants), Ethical (data anonymization), Relevant (clinical translation potential) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
